molecular formula C19H27NO4 B12067058 (1r,4r)-4-(Benzyl(tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid

(1r,4r)-4-(Benzyl(tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid

Cat. No.: B12067058
M. Wt: 333.4 g/mol
InChI Key: BEYNEIXZNXIUPC-UHFFFAOYSA-N
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Description

(1r,4r)-4-(Benzyl(tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid is a complex organic compound with a cyclohexane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-4-(Benzyl(tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid typically involves multiple steps. One common method includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the benzyl group. The cyclohexane ring is then functionalized to introduce the carboxylic acid group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets the required standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-4-(Benzyl(tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove protective groups or reduce specific functional groups.

    Substitution: This reaction allows for the replacement of one functional group with another, enabling the synthesis of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected amines or alcohols.

Scientific Research Applications

(1r,4r)-4-(Benzyl(tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1r,4r)-4-(Benzyl(tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The benzyl and tert-butoxycarbonyl groups can influence the compound’s binding affinity and specificity towards enzymes or receptors. The cyclohexane ring provides structural rigidity, which can enhance the compound’s stability and efficacy in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: This compound is used in similar synthetic applications but has a different structural framework.

    Toluene-4-sulfonic acid, compound with amino-cyano-acetic acid ethyl ester: Another compound used in organic synthesis with distinct functional groups.

    Fluorine compounds: These compounds share some reactivity patterns but differ significantly in their chemical structure and applications.

Uniqueness

(1r,4r)-4-(Benzyl(tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid is unique due to its specific combination of functional groups and stereochemistry. The presence of the benzyl and tert-butoxycarbonyl groups, along with the cyclohexane ring, provides a distinct set of chemical properties and reactivity patterns that are not commonly found in other compounds.

Properties

Molecular Formula

C19H27NO4

Molecular Weight

333.4 g/mol

IUPAC Name

4-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C19H27NO4/c1-19(2,3)24-18(23)20(13-14-7-5-4-6-8-14)16-11-9-15(10-12-16)17(21)22/h4-8,15-16H,9-13H2,1-3H3,(H,21,22)

InChI Key

BEYNEIXZNXIUPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C2CCC(CC2)C(=O)O

Origin of Product

United States

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